3-Bromo-1,1,3,3-tetrafluoropropene
Overview
Description
3-Bromo-1,1,3,3-tetrafluoropropene is a halogenated hydrocarbon with the molecular formula C3HBrF4 and a molecular weight of 192.94 g/mol. This compound is a liquid at room temperature and has a boiling point of approximately 33.4-33.6°C. It is also known by its alternate name, 3-Bromo-2H-tetrafluoroprop-1-ene.
Mechanism of Action
Target of Action
It is known to interact with various chemical compounds and structures, indicating a broad range of potential targets .
Mode of Action
3-Bromo-1,1,3,3-tetrafluoropropene is known to activate epoxide through hydrogen bonding interaction . This interaction leads to changes in the chemical structure and properties of the target, enabling further reactions or processes.
Biochemical Pathways
Its ability to activate epoxides suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Its physical properties, such as its liquid state at room temperature and boiling point of 334-336° C, suggest that it may have unique pharmacokinetic characteristics .
Result of Action
Its interaction with epoxides and other compounds suggests that it may induce changes at the molecular level, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity may be affected by temperature, given its boiling point of 33.4-33.6° C . Additionally, it should be stored at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1,3,3-tetrafluoropropene typically involves the halogenation of tetrafluoropropene. This process requires specific reaction conditions, including the use of bromine (Br2) as a halogenating agent and controlled temperature and pressure settings to ensure the selective addition of bromine to the propene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,1,3,3-tetrafluoropropene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions may use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: The oxidation of this compound can yield products such as carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or alkanes.
Substitution: Substitution reactions can result in the formation of various halogenated derivatives.
Scientific Research Applications
3-Bromo-1,1,3,3-tetrafluoropropene has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: this compound is used in the production of refrigerants and other industrial chemicals due to its stability and low reactivity.
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoropropane
1-Bromo-2,3,3,3-tetrafluoropropene
Properties
IUPAC Name |
3-bromo-1,1,3,3-tetrafluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4/c4-3(7,8)1-2(5)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWTAHTVVUDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380801 | |
Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-61-7 | |
Record name | 3-Bromo-1,1,3,3-tetrafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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